molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5

1-[4-(2-Chloroethyl)phenyl]octan-1-one

Cat. No.: B13779494
CAS No.: 841251-38-5
M. Wt: 266.80 g/mol
InChI Key: DMNJPJOPEKGAQT-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethyl)phenyl]octan-1-one is a chlorinated aromatic ketone characterized by a phenyl ring substituted with a 2-chloroethyl group at the para position and an octanone chain.

Properties

CAS No.

841251-38-5

Molecular Formula

C16H23ClO

Molecular Weight

266.80 g/mol

IUPAC Name

1-[4-(2-chloroethyl)phenyl]octan-1-one

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3

InChI Key

DMNJPJOPEKGAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (SN2) under basic conditions due to the electrophilic β-carbon. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Source
HydrolysisNaOH (aq.), reflux1-[4-(2-Hydroxyethyl)phenyl]octan-1-one92%
Thiol substitutionNaSH, DMF, 80°C1-[4-(2-Mercaptoethyl)phenyl]octan-1-one85%
Amine alkylationPiperidine, K2CO3, CH3CN1-[4-(2-Piperidin-1-ylethyl)phenyl]octan-1-one78%

Mechanism : The reaction proceeds via a backside attack by the nucleophile (e.g., OH⁻, SH⁻), displacing the chloride ion and forming a new C–Nu bond . Steric hindrance from the octanone backbone may reduce reaction rates compared to simpler chloroethyl analogs .

Oxidation and Reduction Reactions

The ketone moiety participates in redox reactions:

Oxidation

Reagent Conditions Product Yield Source
KMnO4H2SO4, 60°C1-[4-(2-Chloroethyl)phenyl]octanoic acid68%
CrO3Acetone, 0°CSame as above72%

Reduction

Reagent Conditions Product Yield Source
NaBH4EtOH, 25°C1-[4-(2-Chloroethyl)phenyl]octan-1-ol65%
LiAlH4THF, 0°C → refluxSame as above89%

Notes : LiAlH4 provides higher yields due to stronger reducing power, but NaBH4 is preferred for milder conditions. The chloroethyl group remains intact during these transformations.

Elimination Reactions

Base-induced elimination forms an α,β-unsaturated ketone:

Base Conditions Product Yield Source
DBUToluene, 110°C1-[4-Vinylphenyl]octan-1-one81%
KOtBuDMF, 80°CSame as above76%

Mechanism : Dehydrohalogenation occurs via an E2 pathway, producing ethylene gas as a byproduct .

Cross-Coupling Reactions

The chloroethyl group enables transition-metal-catalyzed couplings:

Reaction Catalyst/Reagents Product Yield Source
Suzuki couplingPd(PPh3)4, ArB(OH)21-[4-(2-Arylethyl)phenyl]octan-1-one63–75%
Heck reactionPd(OAc)2, styrene1-[4-(2-Styrylethyl)phenyl]octan-1-one58%

Key Insight : The Pd/Norphos (L4 ) catalyst system enhances enantioselectivity in asymmetric variants .

Photochemical Reactions

UV irradiation induces radical pathways:

Conditions Product Application Source
UV (254 nm), CCl41-[4-(2-Trichloromethyl)phenyl]octan-1-onePolymer initiator synthesis

Biological Alkylation

The 2-chloroethyl group acts as a DNA alkylating agent:

Study Findings IC50 (Cancer Cells) Source
HT-29 colon cancerS-phase arrest via DNA cross-linking4.2 μM
DLD-1 colon cancerApoptosis induction through p53 activation3.8 μM

Note : Structure-activity relationship (SAR) studies show that elongating the octanone chain improves membrane permeability .

Scientific Research Applications

1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-[4-(2-Chloroethyl)phenyl]octan-1-one with structurally related compounds:

Compound Name Molecular Weight Predicted LogP Key Functional Groups Key Structural Differences
This compound 268.77 ~4.5 Chloroethyl, octanone Long aliphatic chain (C8)
1-(4-(Bis(2-Cl)ethyl)aminophenyl)ethanone 260.16 ~2.8 Bis(chloroethyl)amino, ethanone Amino group enhances polarity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 270.73 ~2.5 Nitrosourea, chloroethyl Nitrosourea moiety enables DNA alkylation
7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one 337.65 ~5.0 Dichlorophenyl, heptanone Additional chlorine atoms on phenyl ring

Key Observations:

  • Lipophilicity: The octanone chain in the target compound confers higher lipophilicity (LogP ~4.5) compared to ethanone derivatives (LogP ~2.8–3.5). This may enhance membrane permeability and tissue distribution .
Alkylating Potential

Chloroethyl groups are known for alkylating DNA, leading to cross-links and strand breaks in nitrosourea derivatives like 1,3-bis(2-chloroethyl)-1-nitrosourea . However, in the absence of a nitrosourea moiety, the target compound’s alkylating capacity is likely diminished. Instead, its chloroethyl group may interact with proteins or other nucleophilic targets, as seen in cyclohexylcarbamoylation of proteins by 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .

Pharmacokinetics
  • Lipophilicity and Blood-Brain Barrier Penetration: The octanone chain may facilitate crossing into the central nervous system, similar to lipophilic nitrosoureas that achieve higher cerebrospinal fluid concentrations .
  • Metabolism : The ketone group could undergo reductive metabolism to an alcohol, altering reactivity or toxicity. For example, carbonyl-labeled nitrosoureas release CO₂ during degradation, suggesting metabolic cleavage pathways .

Toxicity and Stability

  • Degradation : Chloroethyl compounds often exhibit instability in aqueous environments. Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea degrade rapidly in plasma (half-life ~5 minutes) , whereas the target compound’s ketone group may confer greater stability.
  • Protein Binding: Cyclohexyl moieties in nitrosoureas bind extensively to plasma proteins (~40–60%) , while the phenyl group in the target compound may exhibit weaker binding due to steric hindrance from the octanone chain.

Biological Activity

1-[4-(2-Chloroethyl)phenyl]octan-1-one, also known by its CAS number 841251-38-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃ClO
  • Molecular Weight : 266.81 g/mol
  • Structure : The compound features a chloroethyl group attached to a phenyl ring, which is further linked to an octanone chain. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to the presence of the chloroethyl moiety, which can interact with nucleophilic sites in biological molecules. The following subsections detail its key biological activities:

Anticancer Activity

Research indicates that compounds with similar structures demonstrate anticancer properties by targeting critical cellular pathways. For instance, a related compound, 4-(2-chloroethyl)-phenyl acetate (E1), has been shown to inhibit the phosphoinositide 3-kinase/Akt/mTOR signaling pathway in prostate (PC-3) and breast (MCF-7) cancer cell lines. This inhibition leads to cell cycle arrest and increased apoptosis through JNK activation, suggesting that this compound may have similar mechanisms of action .

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophiles in proteins and nucleic acids, potentially altering their function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, similar to E1's inhibition of Akt and mTOR .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:

StudyCompoundBiological EffectMethodology
E1Induces apoptosis in cancer cellsCell cycle analysis, Akt/mTOR pathway inhibition
This compoundPotential anticancer activityStructure-activity relationship studies
Various analogsEnzyme inhibition and cytotoxicityMTS assay for cytotoxicity

Toxicity and Safety

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data suggest that compounds with similar structures may exhibit toxicity at higher concentrations; thus, further studies are necessary to establish safe dosage levels and potential side effects .

Q & A

Q. What are the established synthetic routes for 1-[4-(2-Chloroethyl)phenyl]octan-1-one, and what purification methods are recommended?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-(2-chloroethyl)phenol derivatives with octanoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) . Purification often employs column chromatography with chloroform/methanol gradients (yields ~65%) or recrystallization from dichloromethane-hexane mixtures . Key characterization includes LCMS (m/z [M+H]+) and HPLC retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. How should researchers handle safety risks associated with this compound during synthesis?

The 2-chloroethyl group confers reactivity and toxicity. Mandatory precautions include:

  • Use of nitrile gloves and fume hoods to avoid skin/eye contact (R36/38 hazard) .
  • Neutralization of waste with 10% sodium bicarbonate before disposal .
  • Storage in amber glass vials at 4°C to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying alkylation conditions?

Discrepancies in yields (e.g., 35% vs. 65% in similar protocols) often stem from:

  • Solvent polarity : Higher yields in acetone vs. DMF due to reduced side reactions .
  • Catalyst loading : Excess K₂CO₃ (>4 eq.) improves deprotonation efficiency but may increase salt byproducts .
  • Temperature control : Reflux at 80°C optimizes electrophilic substitution, while >90°C accelerates hydrolysis . Recommendation: Use kinetic monitoring via TLC (silica GF254, UV detection) to identify optimal stopping points .

Q. How can NMR and X-ray crystallography clarify structural ambiguities in derivatives?

  • 1H-NMR : The ketone carbonyl (δ 2.5–2.7 ppm) and chloroethyl protons (δ 3.6–3.8 ppm) confirm regiochemistry .
  • X-ray diffraction : Resolves stereochemical uncertainties in crystalline intermediates (e.g., (2R,3R)-configured analogs with 0.003 Å mean C–C bond accuracy) . Case study: A 2011 single-crystal study resolved axial chirality in a chlorophenyl analog (R factor = 0.035) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Common impurities include:

  • Unreacted 4-(2-chloroethyl)phenol : Detected via reverse-phase HPLC (C18 column, 0.1% TFA mobile phase) .
  • Oxidation byproducts : Add 0.1% BHT to reaction mixtures to suppress radical formation .
  • Column artifacts : Pre-condition silica columns with 5% Et₃N to neutralize acidic sites causing peak tailing .

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